BMS 753
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 753 involves multiple steps, starting with the preparation of the indanone derivative. The key steps include:
Formation of the Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction.
Introduction of the Tetramethyl Group: The tetramethyl group is introduced via alkylation reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indanone derivative and benzoic acid
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
BMS 753 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
BMS 753 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of retinoic acid receptors.
Biology: this compound is employed in cell differentiation studies, particularly in embryonal carcinoma cells.
Medicine: The compound is investigated for its potential therapeutic effects in diseases related to retinoic acid receptor dysfunction.
Industry: This compound is used in the development of new pharmaceuticals targeting retinoic acid receptors
Mechanism of Action
BMS 753 exerts its effects by selectively binding to retinoic acid receptor alpha (RARα). This binding activates the receptor, leading to the transcription of target genes involved in cell differentiation and proliferation. The compound does not significantly affect other retinoic acid receptors, such as RARγ, making it highly specific .
Comparison with Similar Compounds
Similar Compounds
BMS-189453: Another retinoic acid receptor agonist with broader specificity.
BMS-986124: A selective agonist for retinoic acid receptor gamma (RARγ).
9-cis-Retinoic Acid: A natural ligand for retinoic acid receptors with less specificity
Uniqueness
BMS 753 is unique due to its high specificity for retinoic acid receptor alpha (RARα) and its potent agonistic activity. This specificity makes it a valuable tool for studying the distinct roles of RARα in various biological processes .
Properties
IUPAC Name |
4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPBWUZXBYJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215307-86-1 | |
Record name | 215307-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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